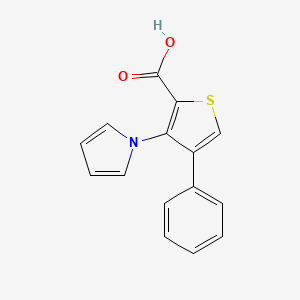

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Description

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, a pyrrole moiety at position 3, and a carboxylic acid group at position 2. The substitution pattern on the thiophene ring critically influences physicochemical properties (e.g., lipophilicity, solubility) and biological activity, necessitating comparisons with similar compounds to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name |

4-phenyl-3-pyrrol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)14-13(16-8-4-5-9-16)12(10-19-14)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOPGZWVTUFKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or amides.

Scientific Research Applications

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring fused with a pyrrole ring and a phenyl group. It has a molecular formula of and a molecular weight of approximately 269.32 g/mol . The compound's conjugated system gives it unique electronic properties, making it useful in organic electronics and medicinal chemistry.

Applications

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several notable applications:

- Antimicrobial Properties: It has been investigated for its antimicrobial properties.

- Anticancer Agent: It has been explored as a potential anticancer agent.

- Anti-inflammatory and Analgesic Activities: Studies have explored its pharmacological effects, including anti-inflammatory and analgesic activities.

The compound's structural features contribute to its biological efficacy, making it a candidate for further pharmacological investigation. Studies have also focused on its binding affinity with biological targets to assess its potential therapeutic effects, utilizing techniques like molecular docking and spectroscopy to evaluate its interactions with enzymes or receptors involved in disease pathways.

Structural Analogues

Several compounds share structural similarities with 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(1H-Pyrrol-1-Yl)thiophene-2-carboxylic acid | Lacks phenyl group | Simpler structure without additional aromaticity |

| N′2-Cinnamoyl-3-(1H-pyrrol-1-Yl)thiophene-2-carbohydrazide | Contains a cinnamoyl group | Different functional group impacts reactivity |

| Poly(4-(4-(1H-Pyrrol-1-Yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole) | A polymeric structure | Offers enhanced electronic properties due to extended conjugation |

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain proteins, thereby affecting gene expression and cellular functions . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-Carboxylic Acid Derivatives

Studies on thiophene-2-carboxylic acid amide derivatives (e.g., T1–T6 from Hollósy et al. ) reveal that substituents on the thiophene ring significantly modulate lipophilicity (clogP) and antiproliferative activity. For example:

- N-(4-methoxyphenyl)-amide thiophene-2-carboxylic acid (T3): Substituted with a 4-methoxyphenyl amide group at position 2, this compound exhibited moderate lipophilicity (clogP ≈ 2.8) and an LD50 of 12.5 μM against A431 epidermoid carcinoma cells .

Pyrrole-Substituted Thiophenes

5-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid (, CAS 151258-67-2) differs from the target compound in substitution pattern:

- Substituents : Pyrrole at position 2 and methyl at position 5 (vs. phenyl at position 4 and pyrrole at position 3 in the target compound).

- Impact : The methyl group in position 5 reduces steric hindrance and lipophilicity compared to the phenyl group in the target compound. This difference may result in lower clogP and altered binding interactions in biological systems .

Complex Thiophene Derivatives

Patent-derived compounds, such as methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (), incorporate fluorinated aryl and chromenone groups. These electron-withdrawing substituents enhance metabolic stability and electronic polarization, which are absent in the target compound. Such modifications often improve potency but may introduce toxicity risks .

Key Findings

Lipophilicity-Activity Correlation: Thiophene derivatives generally exhibit stronger correlations between calculated lipophilicity (clogP) and antiproliferative activity than furan analogs, as seen in Hollósy et al.’s work .

Substituent Positioning: Pyrrole at position 3 (target) vs.

Functional Group Impact : Carboxylic acid at position 2 (target) may improve hydrogen-bonding interactions compared to ester or amide derivatives (e.g., T3 or patent compounds), influencing target selectivity .

Biological Activity

4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a thiophene ring fused with a pyrrole and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections summarize the current understanding of its biological activity, supported by data tables and case studies.

The molecular formula of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is , with a molecular weight of approximately 269.32 g/mol. Its predicted boiling point is around 458.4 °C, and it exhibits a density of 1.29 g/cm³ .

Antimicrobial Properties

Research indicates that 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid exhibits notable antimicrobial activity. Studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's ability to inhibit microbial growth suggests potential applications in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines, particularly the A549 human lung adenocarcinoma model. In vitro studies demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. For instance, at a concentration of 100 µM, it reduced A549 cell viability to approximately 63.4% compared to untreated controls .

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Control | - | 100 |

| 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | 100 | 63.4 |

| Cisplatin | 100 | 50 |

This table illustrates the comparative efficacy of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid versus cisplatin, a standard chemotherapeutic agent.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation. Molecular docking studies suggest that the compound interacts with specific enzymes or receptors involved in cancer progression, which warrants further investigation into its pharmacodynamics .

Case Studies

Several case studies have explored the biological activity of derivatives of this compound:

- Study on Structural Variants : A study focused on various derivatives showed that modifications to the phenyl ring could enhance or diminish anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited improved cytotoxicity against A549 cells .

- Comparative Analysis : In another analysis, different derivatives were tested against non-cancerous HSAEC1-KT cells, revealing that while some compounds showed enhanced anticancer effects, they also exhibited increased cytotoxicity towards non-cancerous cells, indicating a need for selective targeting strategies .

Q & A

Basic: What are the established synthetic routes for 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis of thiophene-2-carboxylic acid derivatives typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example, allyloxy and hydroxypropoxy substituents on analogous thiophene cores are introduced via nucleophilic substitution or coupling reactions using sodium catalysts, as demonstrated in the synthesis of 4,5-diarylthiophene-2-carboxylic acid derivatives . Key optimization parameters include:

- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C in ethanol or THF).

- Catalyst selection : Sodium ethoxide or palladium catalysts enhance coupling efficiency.

- Purification : Column chromatography with silica gel and recrystallization from ethyl acetate/hexane mixtures are standard .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

X-ray crystallography is the gold standard for structural determination. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-hydrogen atoms .

- Validation using tools like PLATON to check for missed symmetry or disorder .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities.

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., pyrrole and phenyl group integration).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected 1^11H NMR splitting patterns?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological approaches include:

- Variable-temperature NMR : Identifies temperature-dependent shifts caused by rotamers or hydrogen bonding.

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to assign overlapping peaks.

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts for comparison .

Advanced: What strategies improve synthetic yield when scaling up the reaction?

- Solvent optimization : Switch from ethanol to DMF or THF for better solubility of intermediates.

- Catalyst loading : Increase Pd(PPh) from 2 mol% to 5 mol% to reduce side reactions.

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, improving consistency at larger scales .

- Byproduct analysis : LC-MS monitors side products (e.g., de-esterified analogs) for real-time adjustments .

Advanced: How do substituents on the thiophene core influence biological activity, and what computational tools validate these effects?

Substituents like allyloxy or hydroxypropoxy groups enhance anti-inflammatory activity by modulating COX-2 binding affinity. Methodological insights:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 1PXX). For example, allyloxy derivatives exhibit binding energies of -10.48 kcal/mol, outperforming standard drugs .

- QSAR studies : CoMFA or CoMSIA correlate substituent electronic properties (Hammett σ) with IC values .

Advanced: How can researchers address discrepancies in biological activity data across studies?

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.

- Metabolic stability testing : LC-MS/MS quantifies compound degradation in plasma over 24 hours.

- Positive controls : Compare with indomethacin or celecoxib to calibrate activity thresholds .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.